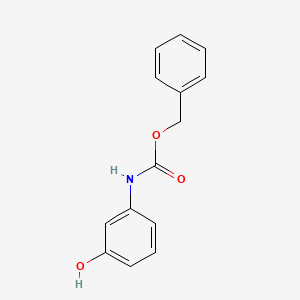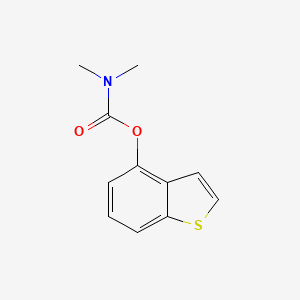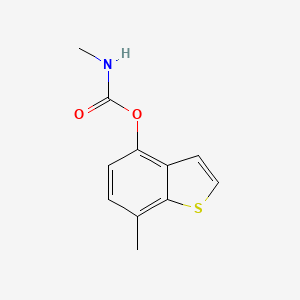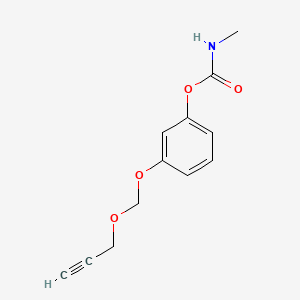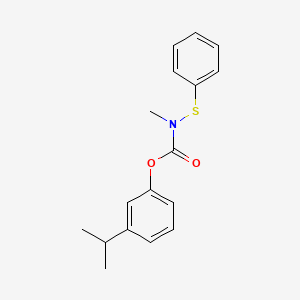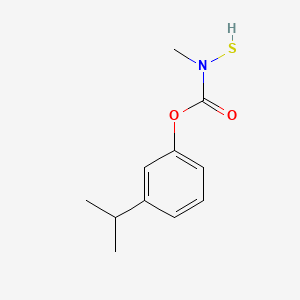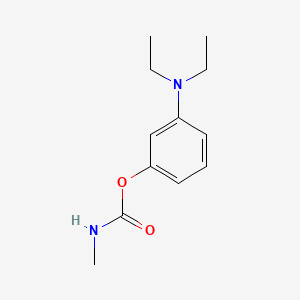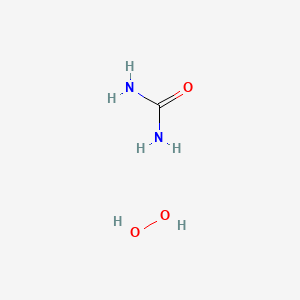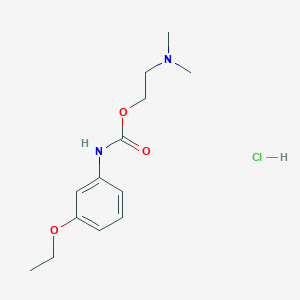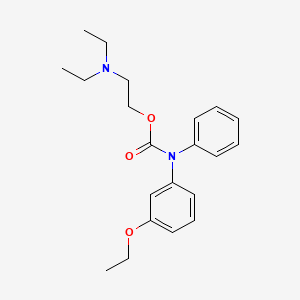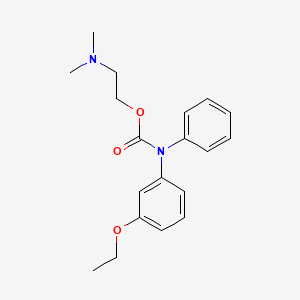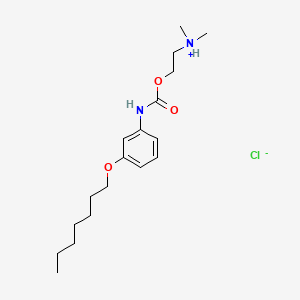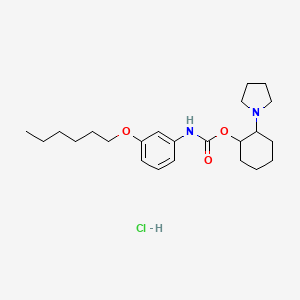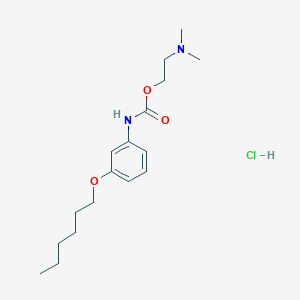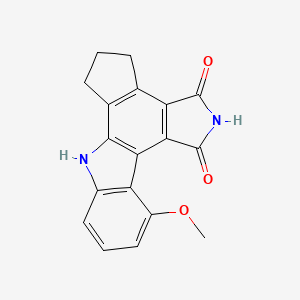
1H-Cyclopenta(a)pyrrolo(3,4-c)carbazole-1,3(2H)-dione, 4,5,6,7-tetrahydro-11-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CEP-8983, also known CK-102, is a PARP inhibitor potentially for the treatment of solid tumours. CEP-8983 synergizes with bendamustine in chronic lymphocytic leukemia cells in vitro. CEP-8983, increases the sensitivity of chemoresistant tumor cells to temozolomide and irinotecan but does not potentiate myelotoxicity.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthetic Methods : 1H-Cyclopenta(a)pyrrolo(3,4-c)carbazole-1,3(2H)-dione derivatives are synthesized using various methods. For instance, a combination of intermolecular Diels-Alder and intramolecular carbonyl-ene reaction strategies are employed to synthesize pentacyclic pyrrolo[3,4-a]carbazole-1,3(2H)-diones (Abualnaja et al., 2016). Another method involves a multicomponent synthesis procedure for creating polysubstituted anilines, leading to the formation of pyrrolo[3,4-a]carbazole-1,3-diones (Bornadiego et al., 2019).
Chemical Reactivity and Formation : These compounds can be formed through various chemical reactions, including addition/cyclization reactions between 3-chloro-4-indolylmaleimides and alkynes, as demonstrated in the synthesis of pyrrolo[3,4-c]carbazole-1,3(2H,6H)-diones (Zhang et al., 2020). Additionally, reactions of heterocyclic compounds with dimethyl acetylenedicarboxylate also contribute to the formation of such structures (Letcher et al., 1983).
Biological and Medicinal Applications
Anticancer Potential : Some derivatives of 1H-Cyclopenta(a)pyrrolo(3,4-c)carbazole-1,3(2H)-dione exhibit significant biological activities. For instance, certain compounds synthesized from combretastatin A4 analogs showed promising antivascular and cytotoxic properties against various cancer cells (Ty et al., 2010). Moreover, derivatives like pyrrolo[3,4-a]carbazole-1,3-diones have been evaluated for their inhibitory properties against Checkpoint 1 kinase (Chk1), indicating potential for antiproliferative activities against tumor cells (Conchon et al., 2008).
DNA Interaction and Topoisomerase II Inhibition : Certain tetrahydropyrrolo[3,4-a]carbazole-1,3-dione derivatives have shown the ability to intercalate with DNA and inhibit topoisomerase II, a key enzyme in DNA replication, thereby exhibiting cytotoxic properties that are relevant in cancer research (Joseph et al., 2001).
Propriétés
Numéro CAS |
374071-46-2 |
|---|---|
Nom du produit |
1H-Cyclopenta(a)pyrrolo(3,4-c)carbazole-1,3(2H)-dione, 4,5,6,7-tetrahydro-11-methoxy- |
Formule moléculaire |
C18H14N2O3 |
Poids moléculaire |
306.3 g/mol |
Nom IUPAC |
14-methoxy-9,19-diazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),2(6),7(11),13(18),14,16-hexaene-8,10-dione |
InChI |
InChI=1S/C18H14N2O3/c1-23-11-7-3-6-10-13(11)14-15-12(17(21)20-18(15)22)8-4-2-5-9(8)16(14)19-10/h3,6-7,19H,2,4-5H2,1H3,(H,20,21,22) |
Clé InChI |
BWVHYDYUKQEFHG-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1C3=C(N2)C4=C(CCC4)C5=C3C(=O)NC5=O |
SMILES canonique |
COC1=CC=CC2=C1C3=C(N2)C4=C(CCC4)C5=C3C(=O)NC5=O |
Apparence |
Solid powder |
Autres numéros CAS |
917828-47-8 374071-46-2 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
CEP-8983; CEP 8983; CEP8983; CK-102; CK102; CK 102. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



